molecular formula C10H8F3NOS B2473287 2-(Trifluoromethoxy)phenethyl isothiocyanate CAS No. 1027513-73-0

2-(Trifluoromethoxy)phenethyl isothiocyanate

Cat. No.: B2473287
CAS No.: 1027513-73-0
M. Wt: 247.24
InChI Key: MVKNCMWERUKUTI-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)phenethyl isothiocyanate is an organic compound with the molecular formula C10H8F3NOS It is characterized by the presence of a trifluoromethoxy group attached to a phenethyl isothiocyanate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)phenethyl isothiocyanate typically involves the reaction of 2-(Trifluoromethoxy)phenethylamine with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of the amine with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, alternative methods such as the use of safer and less toxic reagents are being explored to minimize environmental impact and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)phenethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, peracids

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include thioureas, carbamates, thiocarbamates, sulfonyl derivatives, and amines .

Scientific Research Applications

2-(Trifluoromethoxy)phenethyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)phenethyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids such as cysteine, lysine, and histidine, leading to the modification of proteins and enzymes. This interaction can result in the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)phenethyl isothiocyanate
  • 4-(Trifluoromethoxy)phenethyl isothiocyanate
  • 2-(Trifluoromethyl)phenyl isocyanate

Uniqueness

2-(Trifluoromethoxy)phenethyl isothiocyanate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the trifluoromethoxy group can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2-isothiocyanatoethyl)-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NOS/c11-10(12,13)15-9-4-2-1-3-8(9)5-6-14-7-16/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKNCMWERUKUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN=C=S)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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